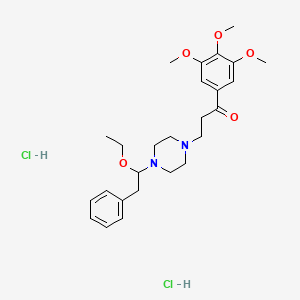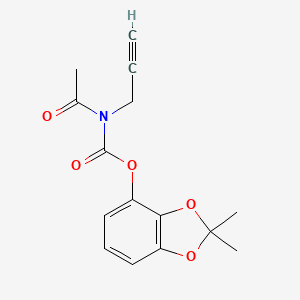
Carbamic acid, acetyl-2-propynyl-, 2,2-dimethyl-1,3-benzodioxol-4-yl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, acetyl-2-propynyl-, 2,2-dimethyl-1,3-benzodioxol-4-yl ester is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, acetyl-2-propynyl-, 2,2-dimethyl-1,3-benzodioxol-4-yl ester typically involves the reaction of acetyl-2-propynyl carbamic acid with 2,2-dimethyl-1,3-benzodioxol-4-yl ester. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a catalyst, such as a base like triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography or crystallization .
化学反应分析
Types of Reactions
Carbamic acid, acetyl-2-propynyl-, 2,2-dimethyl-1,3-benzodioxol-4-yl ester can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Catalysts such as palladium on carbon or specific acids/bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce more saturated compounds .
科学研究应用
Carbamic acid, acetyl-2-propynyl-, 2,2-dimethyl-1,3-benzodioxol-4-yl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Its potential biological activities make it a candidate for studies in pharmacology and toxicology.
Medicine: Research into its effects on biological systems could lead to the development of new therapeutic agents.
作用机制
The mechanism by which carbamic acid, acetyl-2-propynyl-, 2,2-dimethyl-1,3-benzodioxol-4-yl ester exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
- Carbamic acid, [ (dibutylamino)thio]methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
- 2,3-Dihydro-2,2-dimethyl-7-benzofuranyl [ (dibutylamino)thio]methyl carbamate
- Methyl carbamate
Uniqueness
Carbamic acid, acetyl-2-propynyl-, 2,2-dimethyl-1,3-benzodioxol-4-yl ester is unique due to its specific structural features, which confer distinct reactivity and potential biological activities. Its acetyl-2-propynyl group and benzodioxol moiety differentiate it from other carbamic acid derivatives, making it a valuable compound for specialized applications .
属性
CAS 编号 |
22791-34-0 |
|---|---|
分子式 |
C15H15NO5 |
分子量 |
289.28 g/mol |
IUPAC 名称 |
(2,2-dimethyl-1,3-benzodioxol-4-yl) N-acetyl-N-prop-2-ynylcarbamate |
InChI |
InChI=1S/C15H15NO5/c1-5-9-16(10(2)17)14(18)19-11-7-6-8-12-13(11)21-15(3,4)20-12/h1,6-8H,9H2,2-4H3 |
InChI 键 |
MEJKGKQUWQFGMV-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N(CC#C)C(=O)OC1=CC=CC2=C1OC(O2)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


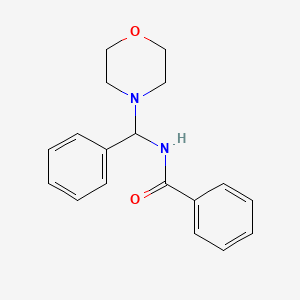

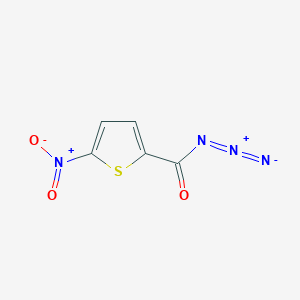
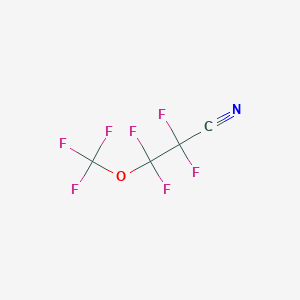
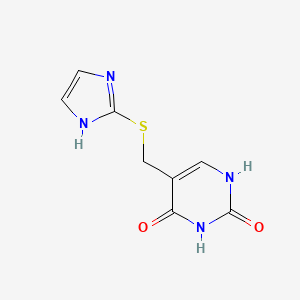

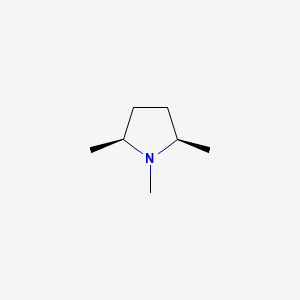
silane](/img/structure/B14700649.png)
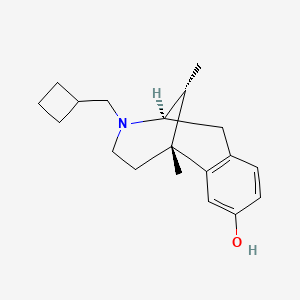
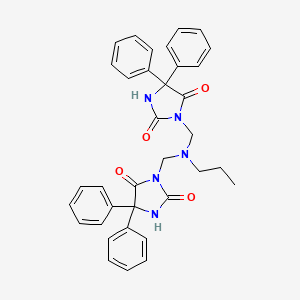


![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzonitrile](/img/structure/B14700672.png)
